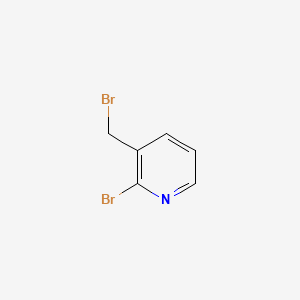

2-Bromo-3-(bromomethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWLOSCWMVKPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447754 | |

| Record name | 2-bromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94446-97-6 | |

| Record name | 2-bromo-3-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-(bromomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)pyridine (CAS Number: 94446-97-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Bromo-3-(bromomethyl)pyridine. This bifunctional pyridine derivative is a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery.

Core Compound Properties

This compound is a solid at room temperature, characterized by the presence of two reactive bromine atoms at different positions on the pyridine scaffold. This dual reactivity allows for selective and sequential chemical transformations, making it an important intermediate in the synthesis of complex molecular architectures.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 94446-97-6 | [1][2][3] |

| Molecular Formula | C₆H₅Br₂N | [1][3] |

| Molecular Weight | 250.92 g/mol | [1] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 38°C | [4] |

| Boiling Point | 291°C | [4] |

| Flash Point | >110°C (>230°F) | [4] |

| IUPAC Name | This compound | [1][3] |

| InChI Key | NEWLOSCWMVKPGI-UHFFFAOYSA-N | [1][3] |

| SMILES | BrCc1c(Br)ncccc1 | [3] |

| Purity | Typically ≥96% | [4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 2-bromo-3-methylpyridine, followed by the radical bromination of the methyl group.

Experimental Protocol 1: Synthesis of 2-Bromo-3-methylpyridine (Precursor)

The synthesis of the precursor, 2-bromo-3-methylpyridine, can be achieved via a multi-step process starting from 2-chloro-3-nitropyridine.[6]

Step 1: Synthesis of 2-Methyl-3-nitropyridine

-

In a suitable reaction vessel, a mixture of diethyl malonate and sodium is heated.[6]

-

A toluene solution of 2-chloro-3-nitropyridine is then added dropwise to the reaction mixture.[6]

-

The resulting intermediate is then subjected to decarboxylation under acidic conditions to yield 2-methyl-3-nitropyridine.[6]

Step 2: Synthesis of 2-Methyl-3-aminopyridine

-

2-Methyl-3-nitropyridine is dissolved in methanol.[6]

-

The solution is subjected to hydrogenation reduction in the presence of a Palladium on carbon (Pd/C) catalyst.[6]

-

After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to obtain 2-methyl-3-aminopyridine.[6]

Step 3: Synthesis of 2-Bromo-3-methylpyridine

-

2-Methyl-3-aminopyridine is reacted with hydrobromic acid.[6]

-

The reaction mixture is cooled, and bromine is added dropwise, followed by the dropwise addition of a sodium nitrite solution.[6]

-

The pH of the solution is then adjusted to be alkaline, and the product is extracted, dried, and concentrated to yield 2-bromo-3-methylpyridine.[6]

Experimental Protocol 2: Representative Synthesis of this compound

Materials:

-

2-Bromo-3-methylpyridine

-

N-Bromosuccinimide (NBS)

-

A radical initiator, such as Azobisisobutyronitrile (AIBN)

-

A suitable solvent, such as carbon tetrachloride (CCl₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 equivalent) in the chosen solvent.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

Reactivity and Applications in Drug Discovery

This compound is a bifunctional electrophile. The bromomethyl group is susceptible to nucleophilic substitution reactions, while the bromo group on the pyridine ring can participate in various cross-coupling reactions, such as Suzuki and Stille couplings. This dual reactivity makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential biological activity.[7] Pyridine derivatives are integral components of many therapeutic agents.

Mandatory Visualization: Synthetic Utility Workflow

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of diverse chemical scaffolds for drug discovery.

Caption: Synthetic utility of this compound.

Mandatory Visualization: Logical Relationship in Synthesis

This diagram illustrates the logical progression from starting materials to the target compound and its subsequent functionalization.

Caption: Synthesis and reactivity pathway.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. It is known to cause skin and serious eye irritation and may cause respiratory irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the product's suitability for any particular purpose. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. This compound | C6H5Br2N | CID 10901078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 94446-97-6 [chemicalbook.com]

- 3. This compound, 96%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 4. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. This compound [sobekbio.com]

- 6. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Bromo-3-(bromomethyl)pyridine. It includes detailed experimental protocols for its synthesis and purification, an analysis of its chemical reactivity, and a discussion of its applications in medicinal chemistry and drug discovery.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromomethyl group and a bromo-substituted pyridine ring, allows for a wide range of chemical transformations.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 94446-97-6 | [1] |

| Molecular Formula | C₆H₅Br₂N | [1] |

| Molecular Weight | 250.92 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 38 °C | |

| Boiling Point | 291 °C | |

| Density | ~1.544 g/mL at 25 °C (estimated based on 2-Bromo-3-methylpyridine) | [3] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the pyridine ring and a characteristic singlet for the bromomethyl protons (-CH₂Br), likely in the range of 4.5-5.0 ppm.

-

¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The bromomethyl carbon would appear as a downfield signal.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic ring and the CH₂ group, as well as C=N and C=C stretching vibrations of the pyridine ring. The C-Br stretching vibrations would be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms.

Synthesis and Purification

The synthesis of this compound is typically achieved through the radical bromination of 2-bromo-3-methylpyridine. A common and effective method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, 2-bromo-6-(bromomethyl)pyridine.

Materials:

-

2-Bromo-3-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Dichloromethane

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon) and stir for 3-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

Purification Protocol: Flash Column Chromatography

The crude this compound can be purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is characterized by its two distinct bromine-containing functional groups, which allows for selective and sequential reactions.

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group is highly susceptible to nucleophilic substitution reactions (Sₙ2).[4] This allows for the introduction of a wide variety of functional groups at this position. Common nucleophiles include amines, alcohols, thiols, and carbanions.

Caption: Nucleophilic substitution at the bromomethyl group.

Cross-Coupling Reactions at the Bromo-Substituted Pyridine Ring

The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] These reactions are fundamental in the synthesis of complex molecules.

-

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or ester to form a biaryl compound.[6][7][8]

-

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne to yield an alkynylpyridine.[9][10][11]

-

Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond by coupling the bromopyridine with an amine.[2][3][12][13][14]

Caption: Cross-coupling reactions at the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[15] The introduction of bromine atoms, as in this compound, provides synthetic handles to modulate the physicochemical and biological properties of molecules.[15]

Derivatives of brominated pyridines have shown potential as:

-

Antimicrobial Agents: Various pyridine derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[5][16]

-

Kinase Inhibitors: The pyridine nucleus is a common feature in many kinase inhibitors, and this compound can serve as a starting material for the synthesis of novel compounds targeting these enzymes.[5][17]

-

GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. The versatility of this compound allows for the generation of diverse libraries of compounds that can be screened for activity as allosteric modulators of GPCRs.[18][19]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation.[20] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. scirp.org [scirp.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Bromo-3-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-Bromo-3-(bromomethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound in public-domain literature, this guide combines foundational physicochemical data with predicted analytical characteristics derived from structurally analogous compounds. Detailed experimental protocols for its synthesis and characterization are also presented to support further research and application.

Core Compound Data

This compound, with the molecular formula C₆H₅Br₂N, is a halogenated pyridine derivative.[1] Its structure incorporates a pyridine ring substituted with a bromine atom at the 2-position and a bromomethyl group at the 3-position. These features make it a potentially valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅Br₂N | [1] |

| Molecular Weight | 250.92 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 94446-97-6 | [1] |

| Physical Appearance | White to yellow solid | |

| Purity (typical) | >95.0% (by NMR) |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is via the free-radical bromination of 2-bromo-3-methylpyridine. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.[2][3]

Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 equivalent) in carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN (e.g., 0.1 equivalent) to the solution.

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for 3-4 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.6 | s | 2H | -CH₂Br |

| ~ 7.3 | dd | 1H | H-5 |

| ~ 7.7 | d | 1H | H-4 |

| ~ 8.3 | d | 1H | H-6 |

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 30 | -CH₂Br |

| ~ 123 | C-5 |

| ~ 128 | C-3 |

| ~ 140 | C-4 |

| ~ 142 | C-2 |

| ~ 150 | C-6 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-3000 | C-H stretch (aromatic) |

| 1600-1450 | C=C and C=N stretch (pyridine ring) |

| 1250-1200 | C-N stretch |

| 700-600 | C-Br stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br).

| m/z | Fragment |

| 251/253/255 | [M]⁺ (molecular ion) |

| 172/174 | [M - Br]⁺ |

| 92 | [M - 2Br]⁺ |

The general workflow for the analytical characterization of this compound is depicted below.

Potential Applications in Drug Discovery and Development

Halogenated pyridines are prevalent scaffolds in medicinal chemistry. The bifunctional nature of this compound allows for sequential and site-selective reactions, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo-substituted pyridine ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This dual reactivity enables the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.

The following diagram illustrates a conceptual signaling pathway where a hypothetical drug candidate, synthesized from this compound, inhibits a key protein kinase.

Safety and Handling

This compound is expected to be a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

This technical guide serves as a foundational resource for the synthesis, characterization, and potential application of this compound. The provided protocols and predicted data offer a starting point for researchers to further investigate this compound's properties and utility in their respective fields.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromo-3-(bromomethyl)pyridine

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a valuable bifunctional building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a bromine atom on the pyridine ring and a bromomethyl group allows for selective, sequential reactions, such as nucleophilic substitutions and cross-coupling reactions.[1]

The synthesis is presented as a two-step process, beginning with the preparation of the key intermediate, 2-Bromo-3-methylpyridine, followed by a free-radical bromination to yield the target compound. This guide includes detailed experimental protocols, tabulated quantitative data, and a workflow visualization to aid researchers in the practical application of this methodology.

Synthesis Pathway and Mechanism

The proposed synthesis involves two primary stages:

-

Synthesis of 2-Bromo-3-methylpyridine: This intermediate is prepared from 2-methyl-3-aminopyridine via a Sandmeyer-type reaction. The amino group is converted into a diazonium salt, which is subsequently displaced by a bromide ion.[2]

-

Free-Radical Bromination: The target compound, this compound, is synthesized through the bromination of the methyl group of 2-Bromo-3-methylpyridine. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[3][4]

The mechanism for the second step is a free-radical chain reaction:[5][6]

-

Initiation: The initiator (AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

-

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of 2-Bromo-3-methylpyridine to form a stabilized benzylic-type radical and hydrogen bromide (HBr). This radical then reacts with a molecule of NBS (or Br2 formed from the reaction of HBr with NBS) to yield the final product and a new bromine radical, which continues the chain.[7][8]

-

Termination: The reaction concludes when radicals combine with each other.

It is important to note that the reactivity of methyl groups on the pyridine ring towards radical bromination can be position-dependent. Some studies have reported difficulties in the bromination of the methyl group at the 3-position of pyridine, which sometimes leads to ring bromination instead of side-chain substitution.[9][10] Therefore, reaction conditions may require careful optimization.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-methylpyridine

This protocol is adapted from established procedures for the synthesis of bromopyridines from aminopyridines.[2]

-

Preparation: To a cooled solution of 48% hydrobromic acid, add 2-methyl-3-aminopyridine portion-wise while maintaining the temperature between -5 °C and 0 °C.

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the reaction mixture. The temperature must be strictly maintained below 0 °C throughout the addition.

-

Bromination: After the addition is complete, continue stirring the mixture at 0 °C for 30-60 minutes.

-

Work-up: Slowly raise the temperature to 20 °C and then carefully neutralize the mixture with a 50% sodium hydroxide solution while keeping the temperature below 20 °C.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is based on the well-established Wohl-Ziegler reaction for benzylic bromination.[3][4][11]

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Bromo-3-methylpyridine (1.0 eq.) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 3-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[3]

Data Presentation

The following tables summarize the key quantitative parameters for the proposed synthesis.

Table 1: Reagents and Conditions for the Synthesis of 2-Bromo-3-methylpyridine

| Reagent/Parameter | Molar Ratio / Condition | Purpose |

| 2-methyl-3-aminopyridine | 1.0 eq. | Starting Material |

| 48% Hydrobromic Acid | Excess | Solvent and Bromide Source |

| Sodium Nitrite | ~2.5 eq. | Diazotizing Agent |

| Temperature | -5 °C to 0 °C | Control Diazotization Reaction |

| Solvent | Water / HBr | Reaction Medium |

| Expected Yield | ~95%[2] | Product Yield |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent/Parameter | Molar Ratio / Condition | Purpose |

| 2-Bromo-3-methylpyridine | 1.0 eq. | Starting Material |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 eq. | Brominating Agent |

| AIBN | ~0.1 eq. | Radical Initiator |

| Solvent | Carbon Tetrachloride | Reaction Medium |

| Temperature | Reflux (~77 °C) | Initiate Radical Reaction |

| Reaction Time | 3 - 5 hours | Reaction Duration |

| Expected Yield | 60-80% (estimated) | Product Yield |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

Caption: Workflow for the two-step synthesis and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. daneshyari.com [daneshyari.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data and Experimental Protocols for 2-Bromo-3-(bromomethyl)pyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-(bromomethyl)pyridine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics and the methodologies for their acquisition.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 94446-97-6 |

| Molecular Formula | C₆H₅Br₂N |

| Molecular Weight | 250.92 g/mol |

| Appearance | White to yellow solid |

Spectroscopic Data Summary

While comprehensive, experimentally verified public data for this compound is limited, the following tables summarize the expected and observed data based on related compounds and supplier quality control information. A product from Thermo Scientific Chemicals confirms the structure and purity (>95.0%) by NMR, indicating such data is routinely acquired.[1]

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted and Analogous)

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | ~8.5 | Doublet | ~4.5 | H-6 |

| ¹H | CDCl₃ | ~7.8 | Doublet | ~7.8 | H-4 |

| ¹H | CDCl₃ | ~7.3 | Doublet of Doublets | ~7.8, ~4.5 | H-5 |

| ¹H | CDCl₃ | ~4.6 | Singlet | - | -CH₂Br |

| ¹³C | CDCl₃ | ~150 | - | - | C-2 |

| ¹³C | CDCl₃ | ~148 | - | - | C-6 |

| ¹³C | CDCl₃ | ~140 | - | - | C-4 |

| ¹³C | CDCl₃ | ~125 | - | - | C-5 |

| ¹³C | CDCl₃ | ~135 | - | - | C-3 |

| ¹³C | CDCl₃ | ~30 | - | - | -CH₂Br |

Note: Predicted values are based on the analysis of similar pyridine-based compounds and general chemical shift principles.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1580-1450 | Strong | C=C and C=N stretching (aromatic ring) |

| 1220-1200 | Strong | C-N stretching |

| 700-600 | Strong | C-Br stretching |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 251/253/249 | High | [M]⁺ (Molecular ion with bromine isotopes) |

| 172/170 | High | [M - Br]⁺ |

| 92 | Medium | [M - 2Br]⁺ or [C₅H₄N-CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

As this compound is a solid, one of the following methods is typically used for IR analysis:

-

Potassium Bromide (KBr) Pellet Method:

-

A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer for analysis.

-

-

Thin Solid Film Method:

-

A small amount of the solid sample is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone).[2]

-

A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).[2]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

The plate is then mounted in the spectrometer for analysis.[2]

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of small organic molecules like this compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating under high vacuum.[3]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.[3][4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-3-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and stability of 2-Bromo-3-(bromomethyl)pyridine. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial parameters, alongside an analysis of the compound's structural features to predict its behavior in common solvents.

Core Compound Properties

This compound is a halogenated pyridine derivative with the molecular formula C₆H₅Br₂N and a molecular weight of approximately 250.92 g/mol .[1] Its structure features a pyridine ring substituted with a bromine atom at the 2-position and a bromomethyl group at the 3-position. This bifunctional nature makes it a versatile reagent in organic synthesis, particularly in the development of pharmaceutical compounds.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅Br₂N | [1] |

| Molecular Weight | 250.92 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 94446-97-6 | [1] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 38°C | [4] |

| Boiling Point | 291°C | [4] |

| InChI Key | NEWLOSCWMVKPGI-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(N=C1)Br)CBr | [1] |

Note: Some properties like boiling point are predicted and should be confirmed experimentally.

Solubility Profile

To address the lack of quantitative data, this guide provides detailed experimental protocols for determining the solubility of this compound.

The following are established methods for quantitatively determining the solubility of a compound.

2.1.1. Gravimetric Method (Shake-Flask)

This is a precise and widely used method for determining equilibrium solubility.

-

Principle: A saturated solution is prepared by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined by evaporating the solvent and weighing the residue.[8]

-

Procedure:

-

Add an excess of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette.

-

Transfer the supernatant to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the container with the solid residue.

-

Calculate the solubility in g/L or mg/mL.

-

2.1.2. UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

-

Principle: A calibration curve of absorbance versus concentration is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

-

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor.

-

Table 2: Template for Reporting Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Method Used |

| Methanol | 25 | Gravimetric/UV-Vis | |

| Ethanol | 25 | Gravimetric/UV-Vis | |

| Isopropanol | 25 | Gravimetric/UV-Vis | |

| Acetone | 25 | Gravimetric/UV-Vis | |

| Ethyl Acetate | 25 | Gravimetric/UV-Vis | |

| Dichloromethane | 25 | Gravimetric/UV-Vis | |

| Toluene | 25 | Gravimetric/UV-Vis | |

| N,N-Dimethylformamide (DMF) | 25 | Gravimetric/UV-Vis | |

| Dimethyl Sulfoxide (DMSO) | 25 | Gravimetric/UV-Vis | |

| Water | 25 | Gravimetric/UV-Vis |

The logical flow for determining the solubility of this compound can be visualized as follows:

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. The presence of two bromine atoms, particularly the one in the bromomethyl group, suggests potential instability under certain conditions.

The bromomethyl group is susceptible to nucleophilic substitution reactions.[9] The stability will therefore be highly dependent on the solvent and the presence of nucleophiles. Polar protic solvents like water and alcohols could potentially lead to solvolysis, replacing the bromine with a hydroxyl or alkoxy group, respectively. The bromine atom on the pyridine ring is generally less reactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups.

-

Hydrolysis: In the presence of water, the bromomethyl group can undergo hydrolysis to form 2-bromo-3-(hydroxymethyl)pyridine. This reaction would be accelerated by heat and non-neutral pH.

-

Solvolysis: In alcoholic solvents (e.g., methanol, ethanol), the bromomethyl group can undergo solvolysis to yield the corresponding ether.

-

Nucleophilic Substitution: Reaction with other nucleophiles (e.g., amines, thiols) will lead to the displacement of the bromide from the methyl group.

-

Thermal Decomposition: At elevated temperatures, the compound may decompose. The thermal decomposition of brominated organic compounds can produce hydrogen bromide and other toxic gases.[10][11]

-

Photostability: Exposure to light, particularly UV radiation, could potentially lead to degradation, as is common with many organic compounds.[12][13]

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed to separate the parent compound from any potential degradation products.

3.2.1. Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.

-

Principle: The compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation. The resulting samples are analyzed to identify degradation products and determine the rate of degradation.

-

Procedure:

-

Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light, following ICH Q1B guidelines.[13] A dark control should be run in parallel.

-

Sample Analysis: At specified time points, analyze the stressed samples by a developed HPLC method to quantify the remaining parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

-

The following diagram illustrates a typical workflow for assessing the stability of this compound.

References

- 1. This compound | C6H5Br2N | CID 10901078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Halogenated Heterocycles [sigmaaldrich.com]

- 3. This compound, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. chemicalbook.com [chemicalbook.com]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. Pyridine [chemeurope.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 11. cetjournal.it [cetjournal.it]

- 12. caronscientific.com [caronscientific.com]

- 13. ema.europa.eu [ema.europa.eu]

Navigating the Risks: A Technical Guide to Handling 2-Bromo-3-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and essential safety precautions for handling 2-Bromo-3-(bromomethyl)pyridine. The information presented herein is intended to support researchers, scientists, and professionals in drug development in establishing safe laboratory practices when working with this compound. Due to the limited availability of specific quantitative toxicological data in publicly accessible literature, this guide emphasizes general safety protocols for handling hazardous chemical substances.

Understanding the Hazard Profile

This compound is a halogenated pyridine derivative that presents several health and safety risks. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding these hazards.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][3][4] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1][3][4] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1][3][4] |

Note: This information is based on available safety data sheets and chemical databases. It is crucial to consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Quantitative Data Summary

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls

A fundamental aspect of safely handling hazardous chemicals is to control exposure at the source.

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning and certified chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Specifications |

| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles when there is a significant risk of splashing. |

| Skin/Body | Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat should be worn and fully buttoned. For larger quantities or splash risks, a chemical-resistant apron is also recommended. |

| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. However, it is crucial to consult the glove manufacturer's compatibility chart for the specific solvent being used with this compound. Always inspect gloves for any signs of degradation before use. |

| Respiratory | Respirator (if necessary) | A respirator may be required for certain operations where engineering controls are not sufficient to maintain exposure below acceptable limits. A risk assessment should be performed to determine the need for respiratory protection. If a respirator is required, a formal respiratory protection program must be in place. |

Experimental Protocols: Safe Handling Procedures

Adherence to strict protocols is critical for minimizing the risks associated with this compound. The following workflow outlines the key steps for safe handling.

Caption: A generalized workflow for the safe handling of this compound.

Detailed Methodologies

4.1.1. Pre-Experiment Protocol:

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Identify potential hazards, evaluate the risks, and determine the necessary control measures.

-

Information Review: Always consult the Safety Data Sheet (SDS) for this compound and any other chemicals being used in the experiment.

-

Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

-

Gather Materials: Assemble all necessary equipment, reagents, and waste containers inside the fume hood before starting the experiment.

4.1.2. Handling and Experimentation Protocol:

-

Personal Protective Equipment: Don all required PPE before entering the designated work area.

-

Weighing and Transferring: Use a disposable weighing boat or a tared container for weighing the solid compound. Conduct all transfers of the chemical within the fume hood to minimize the risk of inhalation or spillage.

-

Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

-

Reaction Monitoring: Monitor reactions closely. Be prepared for any unexpected changes.

4.1.3. Post-Experiment Protocol:

-

Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning agent.

-

Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in clearly labeled, sealed, and appropriate hazardous waste containers. Follow all institutional and local regulations for hazardous waste disposal.

-

PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Caption: A logical relationship diagram for emergency response procedures.

Spill Response

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Carefully collect the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent.

-

-

Large Spills (outside a fume hood):

-

Evacuate the laboratory immediately.

-

Alert laboratory personnel and contact the institutional emergency response team.

-

Prevent entry to the contaminated area.

-

Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

Storage and Incompatibility

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

While this compound is a valuable reagent in research and development, it poses significant health hazards that necessitate strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established safe handling procedures, researchers can mitigate the risks associated with this compound. Continuous vigilance and a proactive approach to safety are paramount in ensuring a safe and healthy laboratory environment.

References

The Versatile Building Block: A Technical Guide to 2-Bromo-3-(bromomethyl)pyridine for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-3-(bromomethyl)pyridine, a key heterocyclic building block in medicinal chemistry. This document covers its commercial availability, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers. The following table summarizes the offerings from several key vendors.

| Supplier | Product Name | Purity | CAS Number | Additional Notes |

| Thermo Scientific Chemicals | This compound, 96% | >95.0% (by NMR) | 94446-97-6 | White to yellow solid. |

| Sobekbio Biosciences | This compound | 97% | 94446-97-6 | Available in various quantities. |

| Shijiazhuang Smo Chemical Technology Co., Ltd. | This compound | Not specified | Not specified | Pharmaceutical intermediate supplier. |

| Chemrio | This compound | Not specified | Not specified | General chemical supplier. |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, starting from either 2-bromo-3-methylpyridine or 2-bromo-3-(hydroxymethyl)pyridine.

Method 1: Radical Bromination of 2-Bromo-3-methylpyridine

This common method involves the use of N-bromosuccinimide (NBS) as a bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-3-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4).

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.0-1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Method 2: Bromination of 2-Bromo-3-(hydroxymethyl)pyridine

This route involves the conversion of the hydroxymethyl group to a bromomethyl group using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).[1]

Experimental Protocol using PBr3:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-bromo-3-(hydroxymethyl)pyridine (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM).

-

Addition of PBr3: Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr3, 0.4 eq) dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

The following diagram illustrates the synthetic pathways to this compound.

Caption: Synthetic routes to this compound.

Application in Drug Discovery: Synthesis of p38 MAP Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. One notable application is in the preparation of imidazo[1,2-a]pyridines, a scaffold found in numerous p38 MAP kinase inhibitors.[2][3][4] These inhibitors are of significant interest for the treatment of inflammatory diseases.[5]

The synthesis typically involves the reaction of an aminopyridine with an α-halocarbonyl compound. In this context, this compound can be utilized to construct the core structure of these inhibitors.

Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis:

-

Reaction Setup: Combine 2-aminopyridine (or a substituted derivative) with this compound in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction leads to the formation of the imidazo[1,2-a]pyridine ring system through a condensation and cyclization sequence.

-

Purification: The resulting product can be purified by recrystallization or column chromatography.

The following diagram outlines the general workflow for the synthesis of imidazo[1,2-a]pyridine-based p38 MAP kinase inhibitors.

Caption: General workflow for synthesizing p38 inhibitors.

The p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[5] Dysregulation of this pathway is implicated in various inflammatory diseases, making it a key target for therapeutic intervention.

The pathway is initiated by various extracellular stimuli, including cytokines (e.g., TNF-α, IL-1β) and cellular stress. These stimuli activate upstream kinases (MAPKKs), which in turn phosphorylate and activate p38 MAP kinase. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.

The diagram below illustrates a simplified representation of the p38 MAP kinase signaling pathway.

Caption: Simplified p38 MAP kinase signaling pathway.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Potential of 2-Bromo-3-(bromomethyl)pyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Their unique electronic properties and ability to engage in key biological interactions make them a fertile ground for drug discovery. Among the vast array of pyridine derivatives, 2-Bromo-3-(bromomethyl)pyridine stands out as a particularly intriguing, albeit under-explored, building block. Its bifunctional nature, featuring two distinct reactive sites—a bromine atom on the pyridine ring and a bromomethyl group—offers a versatile platform for the synthesis of diverse molecular architectures. This technical guide aims to provide an in-depth overview of the potential applications of this compound in medicinal chemistry, drawing insights from the established utility of analogous structures. While direct studies on this specific isomer are limited, this guide will extrapolate its potential based on the rich chemistry of related bromopyridine derivatives in key therapeutic areas such as oncology and infectious diseases.

Core Properties and Reactivity

This compound is a di-brominated pyridine derivative with the molecular formula C₆H₅Br₂N. The molecule's reactivity is dictated by its two bromine substituents. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophilic handle for introducing a wide variety of functional groups. Simultaneously, the bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, and amino moieties. This differential reactivity can be strategically exploited for the sequential and site-selective functionalization of the pyridine core, enabling the construction of complex and diverse compound libraries.

It is important to note that while no specific stability data for this compound has been found, a related compound, 2-(tert-butoxycarbonyl)amino-3-bromomethyl pyridine, has been reported to be unstable. This suggests that this compound may also have limited stability and should be handled with care, potentially requiring in situ generation or use shortly after synthesis.

Synthesis of this compound

Experimental Protocol: Synthesis of 2-Methyl-3-bromopyridine (Precursor)

This protocol is adapted from a patented method for the synthesis of 2-methyl-3-bromopyridine.[1][2]

Materials:

-

2-Chloro-3-nitropyridine

-

Diethyl malonate

-

Sodium metal

-

Toluene

-

Palladium on carbon (Pd/C)

-

Methanol

-

48% Hydrobromic acid (HBr)

-

Bromine (Br₂)

-

Sodium nitrite (NaNO₂)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

Procedure:

-

Synthesis of 2-Methyl-3-nitropyridine: Diethyl malonate is reacted with sodium metal to form the corresponding salt. This is followed by a condensation reaction with a toluene solution of 2-chloro-3-nitropyridine. The resulting product is then decarboxylated under acidic conditions to yield 2-methyl-3-nitropyridine.[1][2]

-

Synthesis of 2-Methyl-3-aminopyridine: 2-Methyl-3-nitropyridine is dissolved in methanol and subjected to hydrogenation reduction using a Pd/C catalyst. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to obtain 2-methyl-3-aminopyridine.[2]

-

Synthesis of 2-Methyl-3-bromopyridine: 2-Methyl-3-aminopyridine is reacted with 48% HBr under cooling. Bromine is then added dropwise, followed by the dropwise addition of a sodium nitrite solution while maintaining a low temperature. The pH of the solution is then adjusted to be alkaline with a sodium hydroxide solution. The product, 2-methyl-3-bromopyridine, is then extracted with ethyl acetate, dried, and concentrated.[2]

Proposed Protocol: Synthesis of this compound

This proposed protocol is based on the common method of radical bromination of methylpyridines.[3]

Materials:

-

2-Methyl-3-bromopyridine

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-3-bromopyridine (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN or BPO (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Potential Applications in Medicinal Chemistry

The bifunctional nature of this compound makes it a valuable scaffold for the synthesis of a wide range of potentially bioactive molecules. Based on the known activities of structurally related pyridine derivatives, two key areas of application emerge: as a precursor for kinase inhibitors and as a scaffold for novel antimicrobial agents.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyridine ring is a well-established "privileged scaffold" in the design of kinase inhibitors, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[4]

The 2-bromo-3-methylpyridine scaffold allows for the strategic introduction of substituents that can target different regions of the ATP-binding pocket. The bromine at the 2-position can be replaced via cross-coupling reactions to introduce larger aromatic or heteroaromatic groups that can occupy the hydrophobic pocket. The methyl group at the 3-position, after conversion to a bromomethyl group, can be functionalized with various nucleophiles to introduce side chains that can interact with the solvent-exposed region or the ribose-binding pocket.

Workflow for Kinase Inhibitor Discovery:

Caption: A general workflow for the discovery of kinase inhibitors.

Representative Signaling Pathway: PI3K/AKT/mTOR

Many kinase inhibitors target components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Caption: The PI3K/AKT/mTOR signaling pathway.

Quantitative Data for Related Pyridine-Based Kinase Inhibitors

While specific data for derivatives of this compound is not available, the following table summarizes the activity of other pyridine-based kinase inhibitors to illustrate the potential of this scaffold.

| Target Kinase | Inhibitor Scaffold | IC₅₀ (nM) | Reference |

| PI3K | Trisubstituted morpholinopyrimidine | 1.5-3 times more potent than ZSTK474 | [5] |

| AKT1 | Triarylpyrazole with pyridine moiety | <10,000 | [6] |

| AKT2 | Triarylpyrazole with pyridine moiety | <10,000 | [6] |

| BRAF V600E | Triarylpyrazole with pyridine moiety | <10,000 | [6] |

| EGFR | Triarylpyrazole with pyridine moiety | <10,000 | [6] |

| p38α | Triarylpyrazole with pyridine moiety | <10,000 | [6] |

| PDGFRβ | Triarylpyrazole with pyridine moiety | <10,000 | [6] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general method for assessing the inhibitory activity of a compound against a target kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled or for use with a detection kit)

-

Kinase reaction buffer

-

Test compound (serially diluted in DMSO)

-

96- or 384-well plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the kinase, the kinase-specific substrate, and the test compound to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and quantify the kinase activity. This can be done by measuring the incorporation of radiolabeled phosphate into the substrate or by using a commercial kit that measures the amount of ADP produced.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Antimicrobial Agents

The emergence of drug-resistant pathogens is a major global health threat, necessitating the development of new antimicrobial agents. Pyridine derivatives have a long history of use as antimicrobial agents, and the this compound scaffold offers a template for the design of novel compounds in this class.[7][8]

The lipophilicity and electronic properties of the pyridine ring can be modulated by the introduction of various substituents to optimize antibacterial and antifungal activity. The bromomethyl group can be used to attach pharmacophores known to interact with microbial targets.

Quantitative Data for Related Pyridine-Based Antimicrobial Agents

The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives against various microorganisms, demonstrating the potential of this class of compounds.

| Compound Scaffold | Microorganism | MIC (µg/mL) | Reference |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivative | S. aureus (ATCC25923) | 32-64 | [9] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivative | S. pneumoniae (ATCC49619) | Varies | [9] |

| Pyridine derivative with imidazo[2,1-b][1][3]thiadiazole | Candida spp. | 0.25 | [10] |

| Pyridine derivative with imidazo[2,1-b][1][3]thiadiazole | C. neoformans | 0.25 | [10] |

| Pyridine derivative with imidazo[2,1-b][1][3]thiadiazole | C. immitis | 0.25 | [10] |

| N-alkylated pyridine-based organic salt | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [7] |

| N-alkylated pyridine-based organic salt | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the MIC of a compound against a specific microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strain

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism in the growth medium.

-

Add the microbial inoculum to each well of the plate. Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its dual reactive centers provide a flexible and powerful platform for the synthesis of diverse and complex molecules. While direct experimental data on its biological applications are scarce, the well-established roles of related pyridine derivatives strongly suggest its potential as a scaffold for the development of novel kinase inhibitors and antimicrobial agents. The synthetic protocols and biological assay methods outlined in this guide provide a framework for researchers to begin exploring the therapeutic potential of this versatile building block. Further investigation into the synthesis, stability, and biological activity of derivatives of this compound is warranted and could lead to the discovery of new and effective therapeutic agents.

References

- 1. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Synthetic Routes Utilizing 2-Bromo-3-(bromomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic protocols for the utilization of 2-Bromo-3-(bromomethyl)pyridine as a versatile starting material in the synthesis of fused pyridine ring systems, specifically focusing on the preparation of 8-bromo-substituted imidazo[1,5-a]pyridines. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents.

Introduction

This compound is a bifunctional reagent featuring two distinct reactive bromine centers. The bromomethyl group at the 3-position is susceptible to nucleophilic substitution, while the bromo group at the 2-position of the pyridine ring can participate in various cross-coupling reactions. This differential reactivity allows for a stepwise and regioselective functionalization, making it a valuable building block for the synthesis of complex heterocyclic scaffolds.

This document outlines a two-step synthetic pathway to access 8-bromo-imidazo[1,5-a]pyridines, which are known to exhibit a range of biological activities, including antitumor properties. The synthesis involves the initial conversion of the bromomethyl group to a primary amine, followed by a cyclocondensation reaction to form the fused imidazo[1,5-a]pyridine ring system.

Synthetic Workflow Overview

The overall synthetic strategy involves two key transformations:

-

Amination of this compound: The bromomethyl group is converted into a primary amine functionality. Two classical methods for this transformation, the Gabriel Synthesis and the Delépine Reaction, are presented.

-

Cyclocondensation: The resulting 2-bromo-3-(aminomethyl)pyridine is then cyclized with an appropriate aldehyde to yield the target 8-bromo-imidazo[1,5-a]pyridine scaffold.